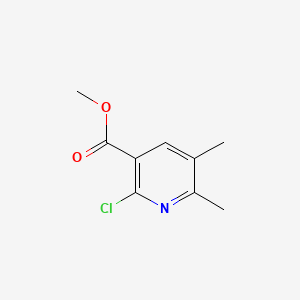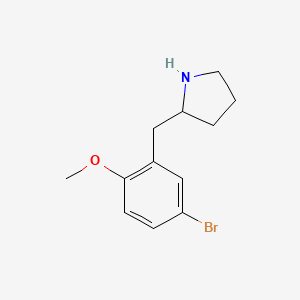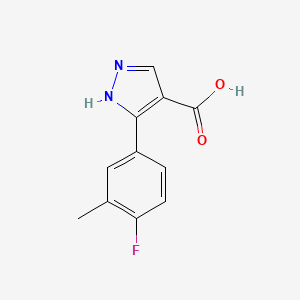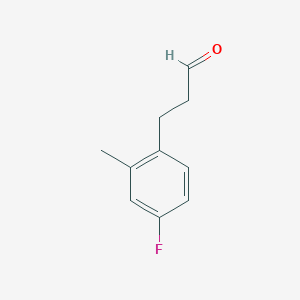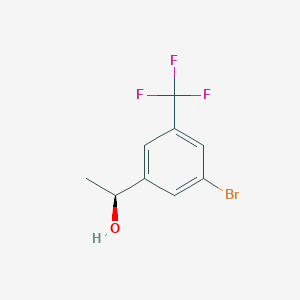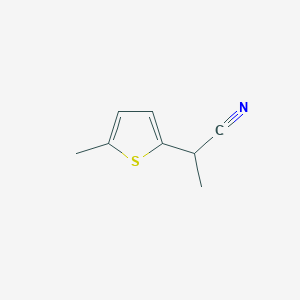
1,1,1-Trifluoro-3-phenyl-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-phenylbutan-2-ol is an organic compound with the molecular formula C10H11F3O It is a fluorinated alcohol, characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-phenylbutan-2-ol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with trifluoroacetone in the presence of a base, followed by reduction. The reaction conditions typically include:
Reagents: Benzaldehyde, trifluoroacetone, base (e.g., sodium hydroxide)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reduction: Using a reducing agent such as sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production of 1,1,1-trifluoro-3-phenylbutan-2-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-3-phenylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkanes or alcohols.
Substitution: Produces halides or amines.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3-phenylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1,1,1-trifluoro-3-phenylbutan-2-ol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
- 1,1,1-Trifluoro-2-phenylbutane
- 1,1,1-Trifluoro-3-phenylpropan-2-ol
Uniqueness
1,1,1-Trifluoro-3-phenylbutan-2-ol is unique due to the combination of its trifluoromethyl and phenyl groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the phenyl group provides opportunities for π-π interactions, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C10H11F3O |
|---|---|
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-phenylbutan-2-ol |
InChI |
InChI=1S/C10H11F3O/c1-7(9(14)10(11,12)13)8-5-3-2-4-6-8/h2-7,9,14H,1H3 |
Clave InChI |
VNJIRHGMWKPGOF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


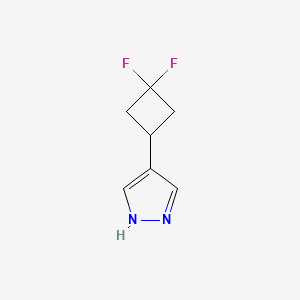
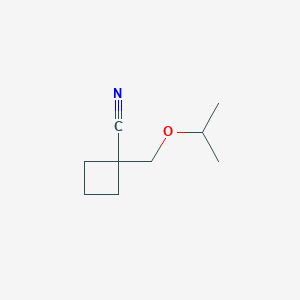
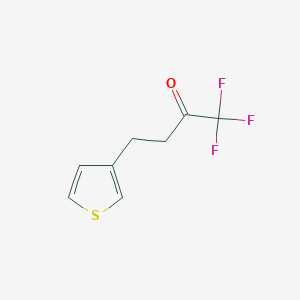
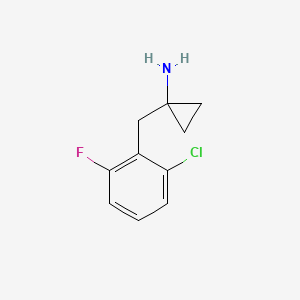
![1-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B13601472.png)
![1-[1-(2-Phenylethyl)cyclopentyl]methanamine](/img/structure/B13601486.png)

